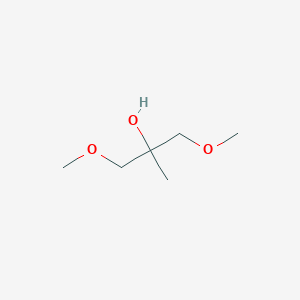
1-Methoxy-2-(methoxymethyl)propan-2-ol
Overview
Description
1-Methoxy-2-(methoxymethyl)propan-2-ol is an organic compound with the molecular formula C6H14O3. It is also known by its IUPAC name, 1,3-dimethoxy-2-methyl-2-propanol. This compound is a colorless liquid with a mild odor and is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(methoxymethyl)propan-2-ol can be synthesized through the reaction of methanol with propylene oxide in the presence of a catalyst such as zinc-magnesium-aluminium (ZnMgAl). The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where methanol and propylene oxide are continuously fed into the system. The reaction is catalyzed by ZnMgAl, and the product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-(methoxymethyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols, under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
1-Methoxy-2-(methoxymethyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: Employed in the formulation of biological assays and as a solvent for biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Mechanism of Action
The mechanism by which 1-Methoxy-2-(methoxymethyl)propan-2-ol exerts its effects is primarily through its interaction with various molecular targets. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its methoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing the behavior of the compound in different environments .
Comparison with Similar Compounds
1-Methoxy-2-propanol:
2-Methoxyethanol: Used as a solvent in the production of varnishes and dyes.
1,2-Dimethoxyethane: Employed as a solvent in organic synthesis and electrochemistry.
Uniqueness: 1-Methoxy-2-(methoxymethyl)propan-2-ol is unique due to its dual methoxy groups, which enhance its solubility and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high solubility and specific reactivity patterns .
Properties
IUPAC Name |
1,3-dimethoxy-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-6(7,4-8-2)5-9-3/h7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOVNYFEUUJVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.6]undecan-6-one](/img/structure/B3388932.png)
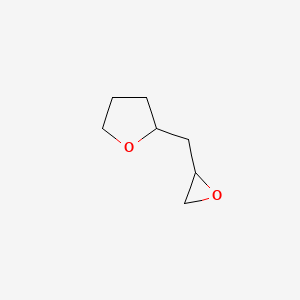
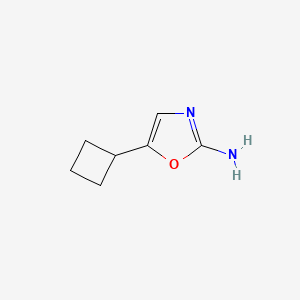
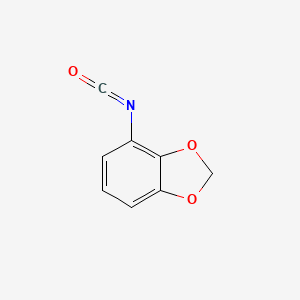
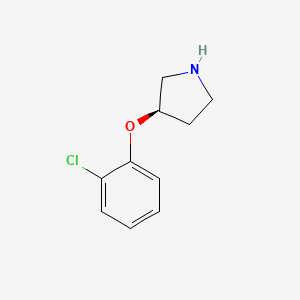
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine](/img/structure/B3388963.png)
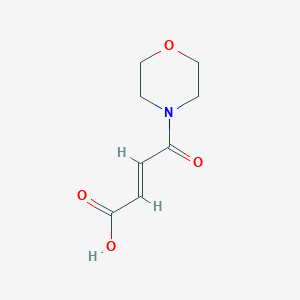
![2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B3388970.png)
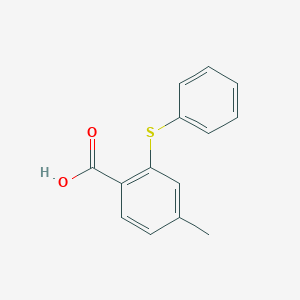
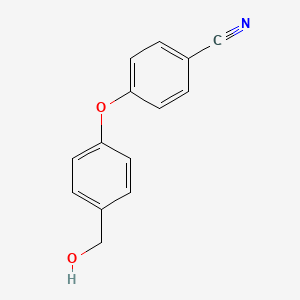
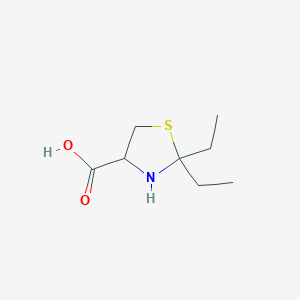
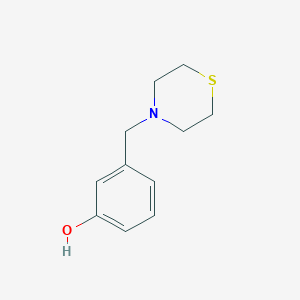
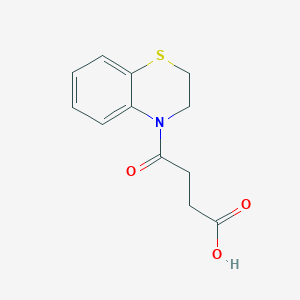
![1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B3389025.png)
